

A Technical Guide to the Physical Properties of 2,3-Dibromo-5-nitropyridine

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Compound of Interest

Compound Name: 2,3-Dibromo-5-nitropyridine

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Introduction

2,3-Dibromo-5-nitropyridine is a halogenated nitro-substituted heterocyclic compound. Its strategic functionalization with two bromine atoms and a nitro group on the pyridine ring makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of two leaving groups (bromine atoms) at positions 2 and 3 allow for a variety of substitution and cross-coupling reactions. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] This guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The fundamental physical and chemical data for **2,3-Dibromo-5-nitropyridine** are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂
Molecular Weight	281.89 g/mol
CAS Number	15862-36-9
Melting Point	78°C
Boiling Point	311.4°C
Appearance	Likely a yellow to brown crystalline solid (based on isomers like 2,5-Dibromo-3-nitropyridine and 2-Bromo-5-methyl-3-nitropyridine)[2][3][4]
Solubility	Expected to be insoluble in water and soluble in common organic solvents such as acetone, and dimethyl sulfoxide (DMSO).

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,3-Dibromo-5-nitropyridine** are not readily available in public databases. Researchers are advised to acquire this data on their own samples for full characterization. For reference, related bromonitropyridine compounds exhibit characteristic spectroscopic features:

- ¹H NMR: Aromatic protons are expected to appear in the downfield region (typically δ 7-9 ppm).
- ¹³C NMR: Carbon atoms attached to bromine and the nitro group, as well as the other ring carbons, would show distinct chemical shifts.
- IR Spectroscopy: Characteristic peaks for C-Br, C=N, C=C, and N-O (from the nitro group) stretching vibrations would be expected. Nitro group stretches typically appear as two strong bands around 1570–1490 cm⁻¹ (asymmetric) and 1390–1300 cm⁻¹ (symmetric).[5][6][7]
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂ fragments. The isotopic pattern of two bromine atoms would be a key feature.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like **2,3-Dibromo-5-nitropyridine**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline **2,3-Dibromo-5-nitropyridine** is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).
- **Measurement:** The sample is heated rapidly to about 15-20°C below the expected melting point (78°C). The heating rate is then reduced to 1-2°C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (for Solids)

While **2,3-Dibromo-5-nitropyridine** is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition at high temperatures. A common method for small quantities is the Siwoloboff method.

Procedure:

- **Sample Preparation:** A small amount of **2,3-Dibromo-5-nitropyridine** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the

sample.

- **Apparatus Setup:** The fusion tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).
- **Measurement:** The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until the stream of bubbles is rapid and continuous.
- **Data Recording:** The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

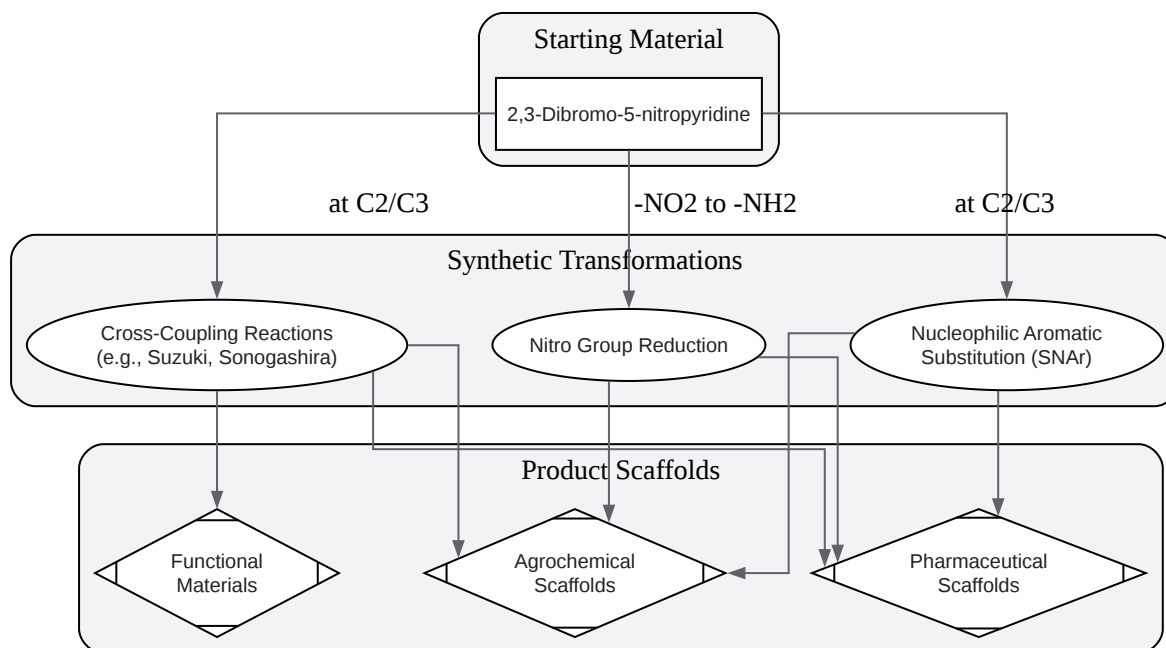
Qualitative solubility tests can provide information about the polarity and presence of certain functional groups.

Procedure:

- **Solvent Selection:** A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and dimethyl sulfoxide (DMSO) (polar, aprotic).
- **Measurement:** Approximately 20-30 mg of **2,3-Dibromo-5-nitropyridine** is placed in a small test tube.
- **Observation:** The test solvent (e.g., 1 mL) is added in portions. The tube is agitated or stirred after each addition. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed. This process is repeated for each selected solvent.

Mandatory Visualization

The following diagram illustrates the role of **2,3-Dibromo-5-nitropyridine** as a versatile synthetic intermediate. The bromo and nitro groups serve as reactive handles for further chemical transformations, leading to a diverse range of substituted pyridine derivatives for applications in drug discovery and agrochemical development.



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